

# Technical Guide: 2-[(2-Fluorophenyl)amino]nicotinic Acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 2-[(2-Fluorophenyl)amino]nicotinic acid

**Cat. No.:** B1299657

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-[(2-Fluorophenyl)amino]nicotinic acid** is a substituted nicotinic acid derivative. Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a 2-fluorophenylamino group at the 2-position of the nicotinic acid scaffold can modulate its physicochemical properties and biological targets. This guide aims to provide a comprehensive overview of the available technical information for this specific compound.

## Chemical Identification

A critical first step in the characterization and study of any chemical compound is its unique identification through the Chemical Abstracts Service (CAS) Registry Number. Despite a thorough search for the CAS number for **2-[(2-Fluorophenyl)amino]nicotinic acid**, a specific registry number for this compound could not be definitively identified from the available public data.

It is important to distinguish this compound from its isomers, such as 2-[(4-Fluorophenyl)amino]nicotinic acid, which has the CAS number 57978-81-5. The position of the fluorine atom on the phenyl ring significantly influences the molecule's properties, and data for one isomer cannot be extrapolated to another.

Due to the absence of a specific CAS number for **2-[(2-Fluorophenyl)amino]nicotinic acid**, it is not feasible to retrieve and present the detailed quantitative data, experimental protocols, and signaling pathway information required for a comprehensive technical guide. The following sections outline the type of information that would be included if the compound were unambiguously identified and well-documented in scientific literature.

## Data Presentation (Hypothetical)

Had the data been available, it would be summarized in structured tables for clarity and ease of comparison.

Table 1: Physicochemical Properties (Hypothetical)

| Property          | Value                                                         | Units |
|-------------------|---------------------------------------------------------------|-------|
| Molecular Formula | C <sub>12</sub> H <sub>9</sub> FN <sub>2</sub> O <sub>2</sub> | -     |
| Molecular Weight  | 232.21                                                        | g/mol |
| Melting Point     | Data not available                                            | °C    |
| Boiling Point     | Data not available                                            | °C    |
| Solubility        | Data not available                                            | -     |
| pKa               | Data not available                                            | -     |

Table 2: In Vitro Biological Activity (Hypothetical)

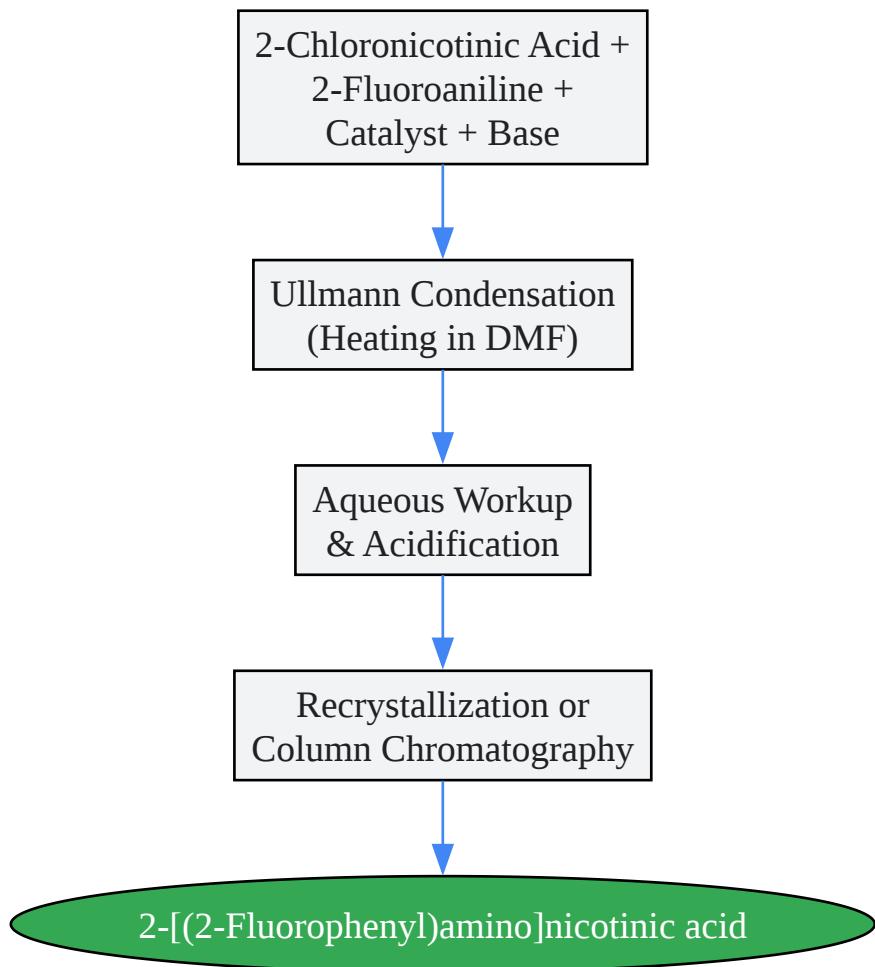
| Target            | Assay Type         | IC <sub>50</sub> / EC <sub>50</sub> | Units |
|-------------------|--------------------|-------------------------------------|-------|
| Enzyme/Receptor X | Inhibition Assay   | Data not available                  | μM    |
| Cell Line Y       | Cytotoxicity Assay | Data not available                  | μM    |

## Experimental Protocols (Hypothetical)

Detailed methodologies for key experiments would be provided to ensure reproducibility.

## General Synthesis Protocol (Hypothetical)

A potential synthetic route to **2-[(2-Fluorophenyl)amino]nicotinic acid** could involve a Buchwald-Hartwig amination or an Ullmann condensation reaction.


Example: Ullmann Condensation

A mixture of 2-chloronicotinic acid (1 equivalent), 2-fluoroaniline (1.2 equivalents), copper(I) iodide (0.1 equivalents), and a base such as potassium carbonate (2 equivalents) in a high-boiling point solvent like dimethylformamide (DMF) would be heated under an inert atmosphere. The reaction progress would be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture would be cooled, diluted with water, and acidified to precipitate the product. The crude product would then be purified by recrystallization or column chromatography.

## Mandatory Visualizations (Hypothetical)

Diagrams would be created to visualize experimental workflows and potential signaling pathways.

## Experimental Workflow: Synthesis and Purification



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and purification of **2-[(2-Fluorophenyl)amino]nicotinic acid**.

## Potential Signaling Pathway Involvement (Hypothetical)

Given that nicotinic acid is a known agonist of the G-protein coupled receptor GPR109A (also known as HM74A), a substituted derivative might interact with this or related pathways.



[Click to download full resolution via product page](#)

Caption: Hypothetical activation of the GPR109A signaling pathway by **2-[(2-Fluorophenyl)amino]nicotinic acid**.

## Conclusion

The lack of a definitive CAS number for **2-[(2-Fluorophenyl)amino]nicotinic acid** currently limits the ability to provide a detailed and accurate technical guide. Researchers interested in this specific compound are advised to first confirm its synthesis and unambiguous characterization, including obtaining a CAS number, which will then enable a more thorough literature search and data compilation. The information presented in this guide for data tables, experimental protocols, and visualizations is hypothetical and serves to illustrate the intended content structure.

- To cite this document: BenchChem. [Technical Guide: 2-[(2-Fluorophenyl)amino]nicotinic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1299657#2-2-fluorophenyl-amino-nicotinic-acid-cas-number\]](https://www.benchchem.com/product/b1299657#2-2-fluorophenyl-amino-nicotinic-acid-cas-number)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)